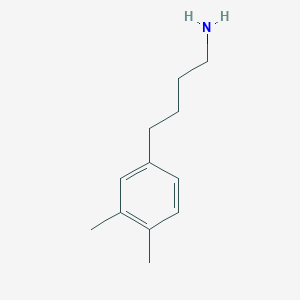
4-(3,4-Dimethylphenyl)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dimethylphenyl)butan-1-amine is an organic compound with the molecular formula C12H19N. It is a primary amine that features a butyl chain attached to a dimethyl-substituted phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethylphenyl)butan-1-amine typically involves the alkylation of 3,4-dimethylphenylacetonitrile followed by reduction. The general steps are as follows:
Alkylation: 3,4-Dimethylphenylacetonitrile is reacted with an alkyl halide (such as butyl bromide) in the presence of a base (e.g., sodium hydride) to form the corresponding nitrile.
Reduction: The nitrile is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the primary amine
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
化学反应分析
Types of Reactions: 4-(3,4-Dimethylphenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, such as the formation of amides or imines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Acyl chlorides or aldehydes in the presence of a base or acid catalyst.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides, imines, or other substituted derivatives.
科学研究应用
4-(3,4-Dimethylphenyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-(3,4-Dimethylphenyl)butan-1-amine involves its interaction with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation .
相似化合物的比较
Butan-1-amine: A primary aliphatic amine with a simpler structure.
4-Phenylbutylamine: Contains a phenyl group instead of a dimethyl-substituted phenyl ring.
3,4-Dimethylphenethylamine: Similar aromatic substitution but with a different alkyl chain length
Uniqueness: 4-(3,4-Dimethylphenyl)butan-1-amine is unique due to its specific substitution pattern on the phenyl ring and the length of the butyl chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C12H19N |
|---|---|
分子量 |
177.29 g/mol |
IUPAC 名称 |
4-(3,4-dimethylphenyl)butan-1-amine |
InChI |
InChI=1S/C12H19N/c1-10-6-7-12(9-11(10)2)5-3-4-8-13/h6-7,9H,3-5,8,13H2,1-2H3 |
InChI 键 |
USCHNUFEZAKENA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)CCCCN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


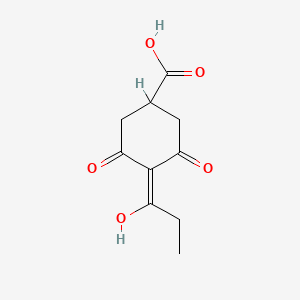
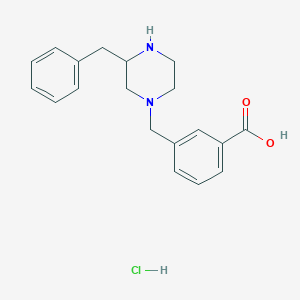
methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506985.png)
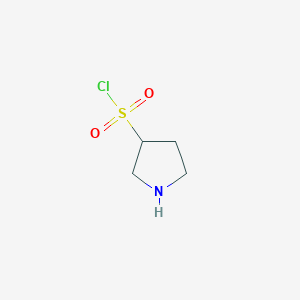
![2-Oxo-2-phenylethyl 2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B12506994.png)
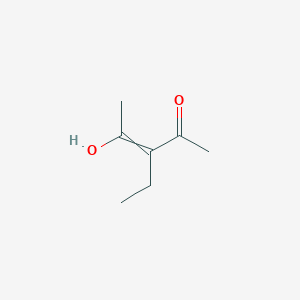
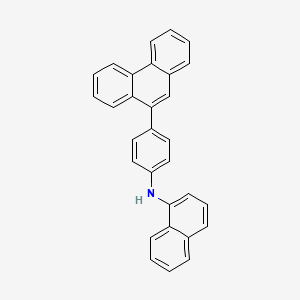
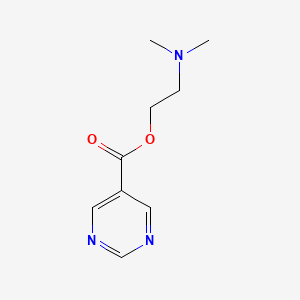
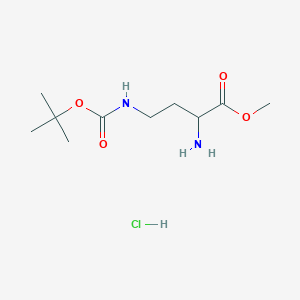
![2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5-one](/img/structure/B12507038.png)
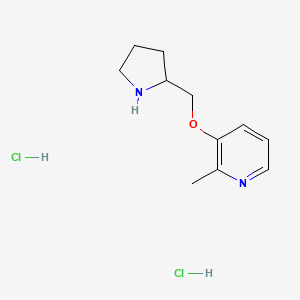

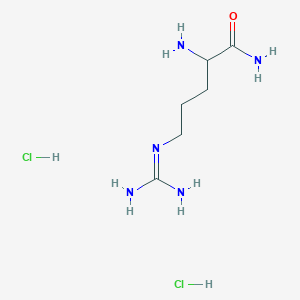
![N-(4-methoxybenzyl)-2-{[6-methyl-3-(2-methylpropyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12507068.png)
